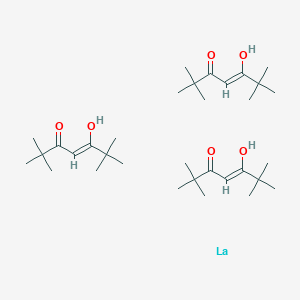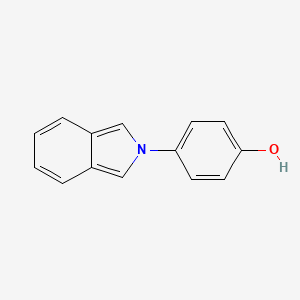
Carbanide;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Titanium Carbide can be synthesized using several methods, including:
Carbothermic Reduction: This involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures.
Sol-Gel Method: This method uses tetrabutyl titanate and sucrose, followed by microwave carbothermal reduction.
Chemical Vapor Deposition (CVD): Titanium Carbide can be deposited as a thin film using CVD, where titanium tetrachloride (TiCl₄) reacts with methane (CH₄) at high temperatures.
Industrial Production Methods: Industrial production of Titanium Carbide often involves carbothermic reduction due to its efficiency and scalability. The process includes mixing titanium dioxide with carbon and heating the mixture in an inert atmosphere to produce Titanium Carbide powder .
Types of Reactions:
Oxidation: Titanium Carbide can undergo oxidation to form titanium dioxide (TiO₂) and carbon dioxide (CO₂) at high temperatures.
Reduction: It can be reduced to form titanium metal and carbon monoxide (CO) under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) at high temperatures.
Reduction: Hydrogen (H₂) or other reducing agents at elevated temperatures.
Substitution: Nitrogen (N₂) or ammonia (NH₃) in a controlled environment.
Major Products:
Oxidation: Titanium dioxide (TiO₂) and carbon dioxide (CO₂).
Reduction: Titanium metal and carbon monoxide (CO).
Substitution: Titanium nitride (TiN).
科学的研究の応用
Titanium Carbide has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of Titanium Carbide involves its interaction with various molecular targets and pathways:
Catalytic Activity: Titanium Carbide acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Mechanical Reinforcement: In composite materials, Titanium Carbide improves mechanical properties such as hardness, strength, and wear resistance by reinforcing the matrix material.
Thermal Stability: Its high melting point and thermal conductivity make it suitable for high-temperature applications, where it maintains structural integrity and performance.
類似化合物との比較
Tungsten Carbide (WC): Similar in hardness and used in cutting tools and wear-resistant applications.
Vanadium Carbide (VC): Known for its high hardness and used as an abrasive and in hard alloys.
Titanium Nitride (TiN): Used for its extreme hardness and as a coating material for cutting tools.
Uniqueness of Titanium Carbide:
Higher Melting Point: Titanium Carbide has a higher melting point compared to many other carbides, making it suitable for extreme temperature applications.
Excellent Thermal Conductivity: It offers superior thermal conductivity, which is beneficial in applications requiring efficient heat dissipation.
特性
CAS番号 |
125620-19-1 |
|---|---|
分子式 |
CH3Ti- |
分子量 |
62.902 g/mol |
IUPAC名 |
carbanide;titanium |
InChI |
InChI=1S/CH3.Ti/h1H3;/q-1; |
InChIキー |
NGHAJLKGHGJFDM-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)



![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
![trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
![Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13889719.png)
![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)




